molecular formula C26H26N2O7 B2591841 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 486450-13-9

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2591841
CAS No.: 486450-13-9
M. Wt: 478.501
InChI Key: IZNVLQHUXHJTHQ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves several key steps:

    Formation of the Isoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxylation is performed using methanol and a suitable catalyst, such as sulfuric acid, to introduce methoxy groups at the 6 and 7 positions of the isoquinoline ring.

    Attachment of the Methoxyphenoxy Methyl Group: This step involves the reaction of the intermediate with 4-methoxyphenol and formaldehyde under basic conditions to form the methoxyphenoxy methyl group.

    Addition of the Nitrobenzoyl Group: The final step is the acylation of the isoquinoline derivative with 3-nitrobenzoyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can occur at the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or other substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its structural features enable it to interact with various biological targets, offering possibilities for new drug discoveries.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play crucial roles in binding to these targets, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-isoquinoline

Uniqueness

Compared to similar compounds, 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline core, which provides additional flexibility and reactivity. The presence of both methoxy and nitro groups enhances its potential for diverse chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7/c1-32-20-7-9-21(10-8-20)35-16-23-22-15-25(34-3)24(33-2)14-17(22)11-12-27(23)26(29)18-5-4-6-19(13-18)28(30)31/h4-10,13-15,23H,11-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNVLQHUXHJTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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